molecular formula C21H25ClN2O3S B5036503 2-[N-(benzenesulfonyl)-3-chloro-2-methylanilino]-N-cyclohexylacetamide

2-[N-(benzenesulfonyl)-3-chloro-2-methylanilino]-N-cyclohexylacetamide

Cat. No.: B5036503
M. Wt: 421.0 g/mol
InChI Key: LBOKBKICZXDRRM-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-3-chloro-2-methylanilino]-N-cyclohexylacetamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzenesulfonyl group, a chloro-substituted aniline, and a cyclohexylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-3-chloro-2-methylanilino]-N-cyclohexylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-3-chloro-2-methylanilino]-N-cyclohexylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols, solvents like DMF or DMSO, and bases like triethylamine.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.

Major Products

    Substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of sulfonic acids or sulfonyl chlorides.

    Reduction: Formation of sulfinamides or thiols.

    Hydrolysis: Formation of carboxylic acids and amines.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-3-chloro-2-methylanilino]-N-cyclohexylacetamide involves its interaction with specific molecular targets, such as enzymes. The benzenesulfonyl group can form strong interactions with the active site of enzymes, leading to inhibition of their activity. This compound may also interfere with cellular pathways by binding to proteins and altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[N-(benzenesulfonyl)-3-chloro-2-methylanilino]-N-cyclohexylacetamide is unique due to its combination of a benzenesulfonyl group, a chloro-substituted aniline, and a cyclohexylacetamide moiety. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research applications.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-chloro-2-methylanilino]-N-cyclohexylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O3S/c1-16-19(22)13-8-14-20(16)24(28(26,27)18-11-6-3-7-12-18)15-21(25)23-17-9-4-2-5-10-17/h3,6-8,11-14,17H,2,4-5,9-10,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBOKBKICZXDRRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N(CC(=O)NC2CCCCC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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